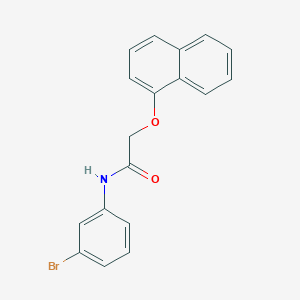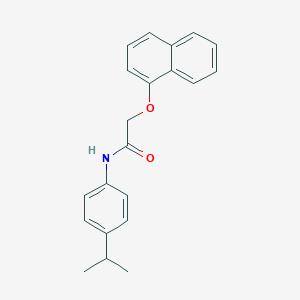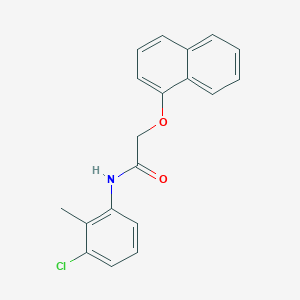![molecular formula C19H19NO5 B291517 Dimethyl 2-[(3-phenylpropanoyl)amino]terephthalate](/img/structure/B291517.png)
Dimethyl 2-[(3-phenylpropanoyl)amino]terephthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-[(3-phenylpropanoyl)amino]terephthalate, also known as DPT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DPT belongs to the class of terephthalic acid derivatives, which are widely used in the production of polymers, plastics, and fibers.
Mechanism of Action
The mechanism of action of Dimethyl 2-[(3-phenylpropanoyl)amino]terephthalate is not fully understood, but it is believed to involve the interaction of the molecule with various cellular receptors and enzymes. Dimethyl 2-[(3-phenylpropanoyl)amino]terephthalate has been shown to modulate the activity of certain enzymes involved in the metabolism of neurotransmitters, which may explain its potential as a therapeutic agent for neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that Dimethyl 2-[(3-phenylpropanoyl)amino]terephthalate can affect the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. It has been suggested that Dimethyl 2-[(3-phenylpropanoyl)amino]terephthalate may have potential as a treatment for depression, anxiety, and other mood disorders. Additionally, Dimethyl 2-[(3-phenylpropanoyl)amino]terephthalate has been shown to have antioxidant properties, which may make it useful in the prevention of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One advantage of using Dimethyl 2-[(3-phenylpropanoyl)amino]terephthalate in lab experiments is its relatively simple synthesis method and low cost compared to other organic semiconductors. However, Dimethyl 2-[(3-phenylpropanoyl)amino]terephthalate has limited solubility in water, which may make it difficult to use in certain applications. Additionally, its potential toxicity and lack of long-term safety data may limit its use in certain studies.
Future Directions
There are several potential future directions for research involving Dimethyl 2-[(3-phenylpropanoyl)amino]terephthalate. One area of interest is in the development of new organic semiconductors based on the structure of Dimethyl 2-[(3-phenylpropanoyl)amino]terephthalate. Additionally, further studies are needed to fully understand the mechanism of action of Dimethyl 2-[(3-phenylpropanoyl)amino]terephthalate and its potential as a therapeutic agent for neurological disorders. Finally, more research is needed to evaluate the safety and long-term effects of Dimethyl 2-[(3-phenylpropanoyl)amino]terephthalate in various applications.
Synthesis Methods
The synthesis of Dimethyl 2-[(3-phenylpropanoyl)amino]terephthalate involves the reaction between terephthalic acid and 3-phenylpropanoyl chloride, followed by the addition of dimethylamine. The resulting product is a white crystalline powder that is soluble in organic solvents.
Scientific Research Applications
Dimethyl 2-[(3-phenylpropanoyl)amino]terephthalate has been studied extensively for its potential applications in various fields of research. One of the major areas of interest is in the development of organic semiconductors, which are used in the production of electronic devices such as solar cells and light-emitting diodes. Dimethyl 2-[(3-phenylpropanoyl)amino]terephthalate has been found to exhibit excellent electron transport properties, making it a promising material for use in these applications.
properties
Molecular Formula |
C19H19NO5 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
dimethyl 2-(3-phenylpropanoylamino)benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C19H19NO5/c1-24-18(22)14-9-10-15(19(23)25-2)16(12-14)20-17(21)11-8-13-6-4-3-5-7-13/h3-7,9-10,12H,8,11H2,1-2H3,(H,20,21) |
InChI Key |
NBQKUVWXESMSRU-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CCC2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




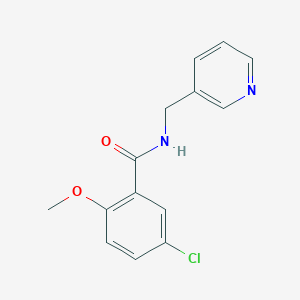
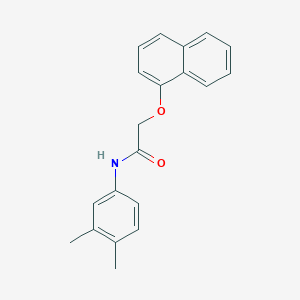
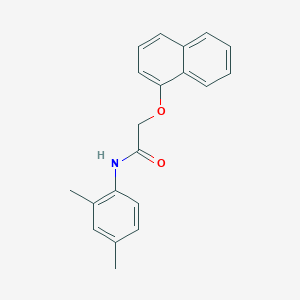


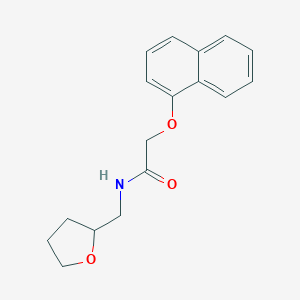

![Ethyl 4-{[(naphthalen-1-yloxy)acetyl]amino}benzoate](/img/structure/B291447.png)
